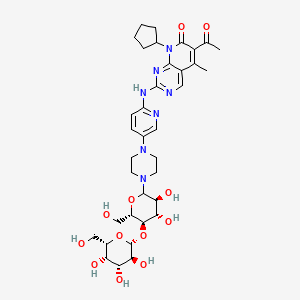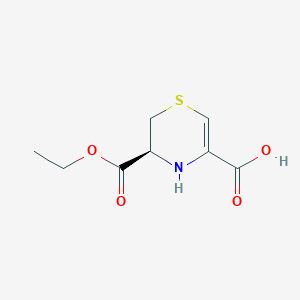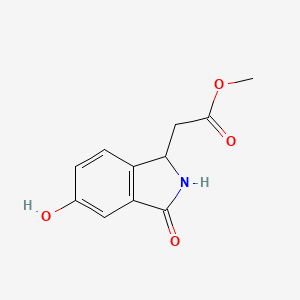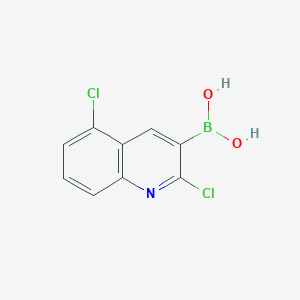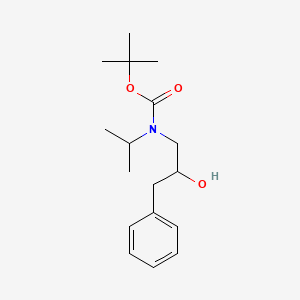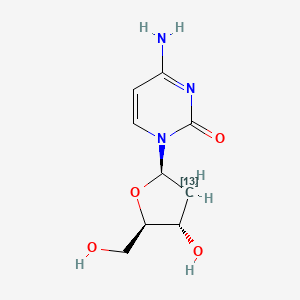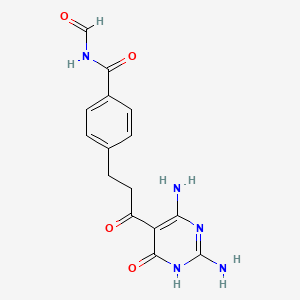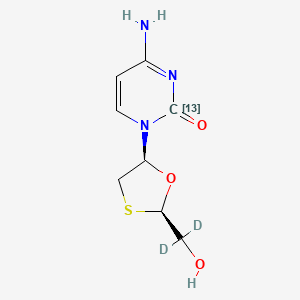![molecular formula C27H31NO10 B13855113 (2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a benzyl group, and a tetrahydropyran ring, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid involves multiple steps, including the formation of the piperidine ring, the attachment of the benzyl group, and the construction of the tetrahydropyran ring. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making it possible to produce the compound in sufficient quantities for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, allowing for the modification of the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to these targets with high specificity, making it an effective tool for studying and manipulating biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives, benzyl-substituted molecules, and tetrahydropyran-containing compounds. These molecules share structural features with (2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid, but differ in their specific functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a versatile and valuable compound for scientific research.
Eigenschaften
Molekularformel |
C27H31NO10 |
|---|---|
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-6-[1-[[4-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]phenyl]methyl]piperidine-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H31NO10/c29-21-22(30)24(25(32)33)37-27(23(21)31)38-26(34)17-9-11-28(12-10-17)13-15-5-7-16(8-6-15)20-14-35-18-3-1-2-4-19(18)36-20/h1-8,17,20-24,27,29-31H,9-14H2,(H,32,33)/t20-,21-,22-,23+,24-,27?/m1/s1 |
InChI-Schlüssel |
LCSVIIHQOJQMNR-FXHPKACESA-N |
Isomerische SMILES |
C1CN(CCC1C(=O)OC2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)CC3=CC=C(C=C3)[C@H]4COC5=CC=CC=C5O4 |
Kanonische SMILES |
C1CN(CCC1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=CC=C(C=C3)C4COC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



